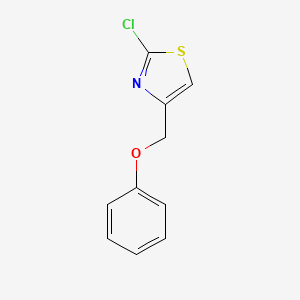
2-Chloro-4-(phenoxymethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is known for its unique chemical properties and has been extensively studied for its potential use in several fields, including medicinal chemistry, drug discovery, and materials science.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Researchers have explored the molecular structure and spectroscopic data of related thiazole compounds through Density Functional Theory (DFT) calculations. Such studies provide insights into the geometric optimization, vibrational spectra, and intramolecular charge transfer of these molecules, which are crucial for understanding their reactivity and potential biological effects. Molecular docking results predict their biological activity, indicating their relevance in drug design and pharmacology (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Antimicrobial Applications
Compounds derived from or structurally related to "2-Chloro-4-(phenoxymethyl)-1,3-thiazole" have been synthesized and evaluated for their antimicrobial properties. The synthesis of formazans from Mannich bases of thiadiazole derivatives showcases their potential as antimicrobial agents, offering moderate activity against various bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition performances on iron metal, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies reveal the compounds' binding energies on Fe surfaces, indicating their potential as corrosion inhibitors in industrial applications (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Photophysical Properties and ESIPT Processes
Research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole enhances understanding of their photophysical properties. Such insights are crucial for developing new materials with specific light-emitting properties for applications in optoelectronics and fluorescence microscopy (Xiuning Liang, H. Fang, 2021).
Antioxidant Activities
Cis-dioxomolybdenum(VI) complexes of thiosemicarbazidato ligands have been synthesized and characterized, including studies on their antioxidant activities using methods such as DPPH radical scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC). These studies contribute to the development of compounds with potential therapeutic applications as antioxidants (Berat İLHAN CEYLAN, N. Deniz, S. Kahraman, Bahri Ulkuseven, 2015).
Propriétés
IUPAC Name |
2-chloro-4-(phenoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILJEMMUXZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(phenoxymethyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)
![2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2435674.png)

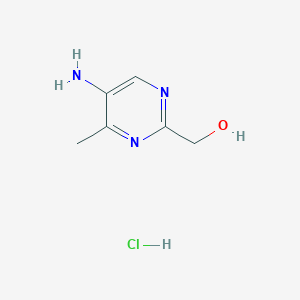
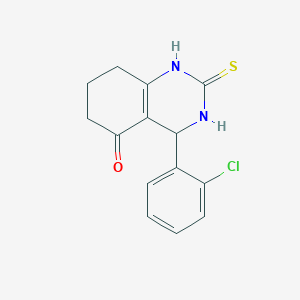
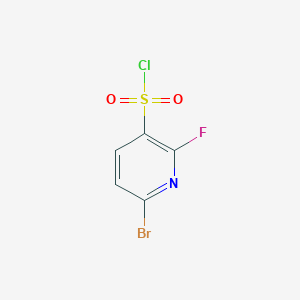

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

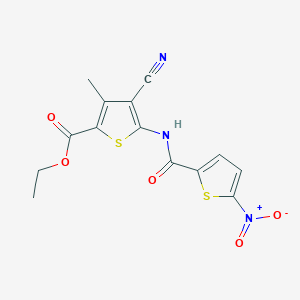
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)